molecular formula C14H15N3O B3140645 1-methyl-2-morpholino-1H-indole-3-carbonitrile CAS No. 478032-77-8

1-methyl-2-morpholino-1H-indole-3-carbonitrile

Cat. No. B3140645
CAS RN: 478032-77-8
M. Wt: 241.29 g/mol
InChI Key: DUCXQAQJAXOWJZ-UHFFFAOYSA-N
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Description

“1-methyl-2-morpholino-1H-indole-3-carbonitrile” is a chemical compound with the molecular formula C14H15N3O . It is a derivative of indole, which is a heterocyclic compound that is widely used in the synthesis of active molecules .


Synthesis Analysis

The synthesis of indole derivatives, such as “1-methyl-2-morpholino-1H-indole-3-carbonitrile”, often involves multicomponent reactions (MCRs). These are one-step, convergent, and sustainable strategies where more than two starting materials combine through covalent bonds to afford a single product .


Molecular Structure Analysis

The molecular structure of “1-methyl-2-morpholino-1H-indole-3-carbonitrile” is based on the indole scaffold, which is a common structure in many biologically active molecules . The specific structure of this compound includes a morpholino group and a carbonitrile group attached to the indole ring .


Chemical Reactions Analysis

Indole derivatives, including “1-methyl-2-morpholino-1H-indole-3-carbonitrile”, are often used in multicomponent reactions (MCRs) to generate complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .

Scientific Research Applications

Multicomponent Reactions (MCRs)

1-methyl-2-morpholino-1H-indole-3-carbonitrile (referred to as 1-MMI hereafter) plays a crucial role in multicomponent reactions (MCRs). These reactions involve combining more than two starting materials through covalent bonds to yield a single product. Here’s why 1-MMI is significant in this context:

Nitroolefins and -Nitroalcohols

1-MMI serves as a reactant for the preparation of nitroolefins and -nitroalcohols via microwave- or ultrasound-assisted Henry reactions. These compounds have diverse applications in organic synthesis .

Quinolinones via Ugi Reaction

In the three-component Ugi reaction, 1-MMI participates as a reactant for the synthesis of quinolinones. Quinolinones are versatile heterocyclic compounds with various biological activities .

-Ketoamides as Dengue Virus Inhibitors

1-MMI derivatives are also involved in the synthesis of -ketoamides, which act as inhibitors of the Dengue virus. These compounds hold promise for antiviral drug development .

Indole Derivatives in Natural Products

The indole nucleus, found in 1-MMI, appears in many natural products. Indole derivatives exhibit diverse biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, and anti-HIV properties .

Sonogashira Cross-Coupling Reactions

The compound methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate (a useful synthon) can be prepared from 1-MMI. It serves as a key reactant in Sonogashira cross-coupling reactions, enabling the construction of complex organic molecules .

Future Directions

The future directions in the research of “1-methyl-2-morpholino-1H-indole-3-carbonitrile” and similar compounds involve their use in sustainable multicomponent reactions. These reactions are expected to play a significant role in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

1-methyl-2-morpholin-4-ylindole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-16-13-5-3-2-4-11(13)12(10-15)14(16)17-6-8-18-9-7-17/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCXQAQJAXOWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1N3CCOCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001327502
Record name 1-methyl-2-morpholin-4-ylindole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665799
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-methyl-2-morpholino-1H-indole-3-carbonitrile

CAS RN

478032-77-8
Record name 1-methyl-2-morpholin-4-ylindole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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